
Lactose, octakis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactose, octakis(trimethylsilyl)-: is a derivative of lactose, a disaccharide composed of glucose and galactose. This compound is formed by the substitution of all hydroxyl groups in lactose with trimethylsilyl groups. The resulting compound is significantly more volatile and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lactose, octakis(trimethylsilyl)- involves the reaction of lactose with a trimethylsilylating agent, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide, in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: While the industrial production of lactose, octakis(trimethylsilyl)- is not extensively documented, the process would likely involve large-scale silylation reactions under controlled conditions to ensure the complete substitution of hydroxyl groups. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Lactose, octakis(trimethylsilyl)- primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can replace the trimethylsilyl groups.
Major Products:
Substitution Products: Depending on the reagents used, various substituted lactose derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is lactose.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lactose, octakis(trimethylsilyl)- is used as a derivatizing agent in analytical chemistry to enhance the volatility of lactose for GC-MS analysis. This allows for the precise quantification and characterization of lactose in complex mixtures .
Biology and Medicine: In biological research, this compound can be used to study the metabolism and enzymatic hydrolysis of lactose. It serves as a model compound to investigate the activity of enzymes like β-galactosidase .
Industry: In the food industry, lactose, octakis(trimethylsilyl)- can be used to develop lactose-free products by facilitating the enzymatic hydrolysis of lactose. It also finds applications in the pharmaceutical industry as a stabilizer and excipient .
Wirkmechanismus
The mechanism of action of lactose, octakis(trimethylsilyl)- primarily involves the substitution of trimethylsilyl groups with other functional groups. This substitution can occur through nucleophilic attack on the silicon atom, leading to the formation of various derivatives . The compound’s volatility and stability make it an ideal candidate for analytical applications, where it enhances the detection and quantification of lactose .
Vergleich Mit ähnlichen Verbindungen
Maltose, octakis(trimethylsilyl)-: Similar to lactose, this compound is derived from maltose and undergoes similar reactions and applications.
Cellobiose, octakis(trimethylsilyl)-: Another disaccharide derivative with comparable properties and uses.
Uniqueness: Lactose, octakis(trimethylsilyl)- is unique due to its specific derivatization of lactose, which is a common disaccharide in milk. Its applications in enhancing the volatility and stability of lactose for analytical purposes set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C36H86O11Si8 |
|---|---|
Molekulargewicht |
919.7 g/mol |
IUPAC-Name |
trimethyl-[[3,4,5-tris(trimethylsilyloxy)-6-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3 |
InChI-Schlüssel |
YQFZNYCPHIXROS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



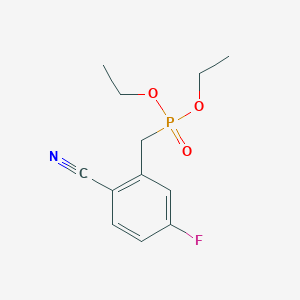
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
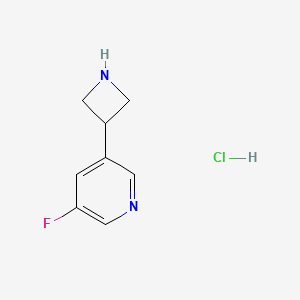

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
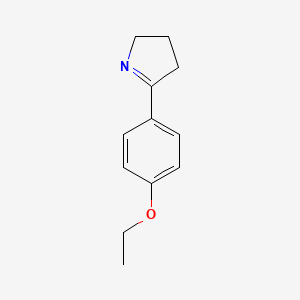
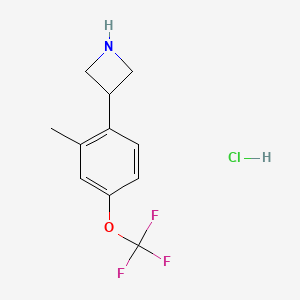
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
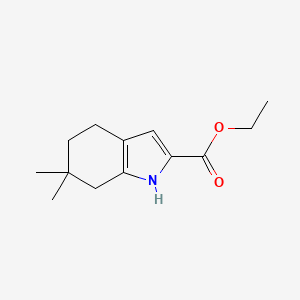
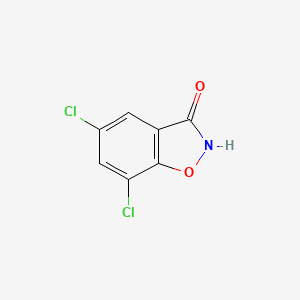
![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)

